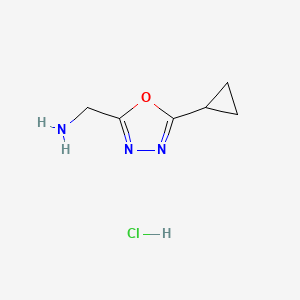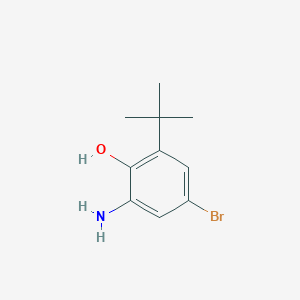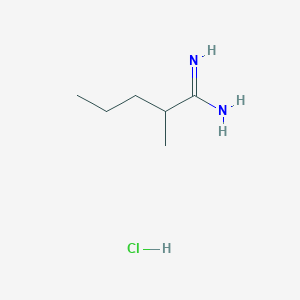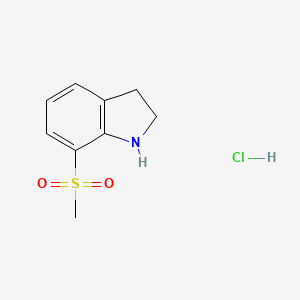
2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is a useful synthetic intermediate .
Synthesis Analysis
The synthesis of related compounds, such as 2-aminophenylacetic acid, involves the use of phenylacetic acid which carries an amino group at position 2 of the phenyl ring . Another related compound, rilpivirine, is synthesized in three steps, one of which involves the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with two methyl groups at positions 2 and 3, an amino group at position 2, and an acetic acid group .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 215.68 .
科学的研究の応用
Synthesis and Characterization of Fluorescent Compounds
2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride is involved in the synthesis of fluorescent compounds. For instance, a series of 1,3,5-triaryl-2-pyrazolines, which exhibit fluorescence properties, was synthesized by involving derivatives similar to this compound. These compounds demonstrated fluorescence in the blue region upon ultraviolet irradiation, suggesting potential applications in materials science for fluorescent tagging and labeling (Hasan, Abbas, & Akhtar, 2011).
Polymer Research
In polymer science, derivatives of this compound have been used to create poly(amido-amine)s carrying primary amino groups as side substituents. These polymers have potential applications in drug delivery systems, particularly as nonviral vectors for gene therapy, highlighting the compound's significance in biomedical research (Malgesini, Verpilio, Duncan, & Ferruti, 2003).
Conformational Analyses
This compound has also been a subject of conformational analysis studies. Research involving its derivatives has provided insights into the molecular structures and interactions of such compounds, which is crucial for understanding their chemical behavior and potential applications in drug design and other fields (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Anticancer Activity
There has been research into derivatives of this compound for their potential anticancer activity. A study synthesized a series of compounds based on structure modification of related esters, which were evaluated for their anticancer properties, indicating the compound's relevance in medicinal chemistry (Rayes, Aboelmagd, Gomaa, Ali, & Fathalla, 2019).
Corrosion Inhibition
Derivatives of this compound have been investigated for their application as corrosion inhibitors. A study on hydrazone derivatives showed their efficacy in inhibiting mild steel corrosion in acidic media, which is significant for industrial applications where corrosion resistance is crucial (Lgaz, Chaouiki, Albayati, Salghi, El aoufir, Ali, Khan, Mohamed, & Chung, 2019).
Safety and Hazards
The safety information for “2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
2-amino-2-(2,3-dimethylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-4-3-5-8(7(6)2)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKWURIDMMPLTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796884-34-8 |
Source


|
| Record name | 2-amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)



![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)





